Ditercalinium mesylate
Description
Structure
2D Structure
Properties
CAS No. |
99465-99-3 |
|---|---|
Molecular Formula |
C50H64N6O14S4 |
Molecular Weight |
1101.3 g/mol |
IUPAC Name |
methanesulfonate;methanesulfonic acid;10-methoxy-2-[2-[4-[1-[2-(10-methoxy-7H-pyrido[4,3-c]carbazol-2-ium-2-yl)ethyl]piperidin-4-yl]piperidin-1-yl]ethyl]-7H-pyrido[4,3-c]carbazol-2-ium |
InChI |
InChI=1S/C46H48N6O2.4CH4O3S/c1-53-35-5-9-41-37(27-35)45-39-29-51(21-15-33(39)3-7-43(45)47-41)25-23-49-17-11-31(12-18-49)32-13-19-50(20-14-32)24-26-52-22-16-34-4-8-44-46(40(34)30-52)38-28-36(54-2)6-10-42(38)48-44;4*1-5(2,3)4/h3-10,15-16,21-22,27-32H,11-14,17-20,23-26H2,1-2H3;4*1H3,(H,2,3,4) |
InChI Key |
CPYOAFQSTPVJBA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Related CAS |
82765-18-2 (Parent) |
Synonyms |
ditercalinium ditercalinium acetate ditercalinium chloride ditercalinium chloride, dihydrochloride ditercalinium dimethanesulfonate ditercalinium hydrochloride NSC 335153 NSC 366241 NSC-335153 |
Origin of Product |
United States |
Molecular Architecture and Synthetic Methodologies of Ditercalinium Mesylate
Structural Framework of the Ditercalinium (B1205306) Core and its Linker Moiety
Ditercalinium is a dimeric molecule, meaning it is composed of two identical monomeric units. The core of each monomer is a planar, heterocyclic system known as 7H-pyrido[4,3-c]carbazole. tandfonline.comnih.gov This scaffold is related to the natural alkaloids ellipticine (B1684216) and olivacine, which are 6H-pyridocarbazoles. nih.gov In the specific case of ditercalinium, the pyridocarbazole ring is substituted with a methoxy (B1213986) group at the 10-position. uliege.be
These two 10-methoxy-7H-pyrido[4,3-c]carbazole chromophores are joined together by a distinctive linker. This linker is a rigid, non-aromatic bis(ethylpiperidine) chain, specifically a 4,4'-bipiperidine (B102171) structure. nih.govresearchgate.net Each pyridocarbazole unit is connected to one of the piperidine (B6355638) nitrogen atoms via an ethyl bridge. uliege.be The rigidity of this linker is a critical design feature, as it prevents the two planar carbazole (B46965) rings from stacking on top of each other (intramolecular stacking) and holds them at a specific distance and orientation. nih.govgoogle.com
| Component | Description | Significance |
|---|---|---|
| Core Chromophore | 10-methoxy-7H-pyrido[4,3-c]carbazole | The planar aromatic system that intercalates into DNA. |
| Linker Moiety | 1,1'-bis(ethyl)-4,4'-bipiperidine | A rigid chain connecting the two chromophores, crucial for maintaining optimal spacing and orientation for bis-intercalation. nih.govcapes.gov.br |
| Cationic Centers | Quaternized Pyridinic Nitrogens | Permanent positive charges that enhance DNA binding affinity. nih.govresearchgate.net |
| Counter-ion | Mesylate (Methanesulfonate) | Anionic species that provides charge neutrality to the dicationic drug molecule. |
Academic Synthetic Pathways for Ditercalinium Mesylate
The academic synthesis of ditercalinium and its analogues is generally approached as a multi-stage process. The primary stages involve the construction of the monomeric 7H-pyridocarbazole heterocyclic system, followed by a dimerization step that introduces the linker and forms the final dicationic product. google.com
Several methods have been reported for the synthesis of the 7H-pyridocarbazole core. One established method involves the photochemical cyclization of indolylpyridylethylenes. nih.gov An alternative and convenient route to a substituted 7H-pyrido[4,3-c]carbazole, such as 6-ethyl-10-methoxy-7H-pyrido[4,3-c]carbazole, utilizes the condensation of a 2-lithio-5-methoxyindole with an appropriate alkyl pyridyl ketone. researchgate.net Once the monomer is obtained, the crucial dimerization is performed.
Quaternization Reaction Sequences in Ditercalinium Synthesis
Quaternization is a fundamental reaction in the synthesis of ditercalinium, as it creates the permanent positive charges on the pyridinic nitrogen atoms. This chemical transformation converts a tertiary amine (the pyridine (B92270) nitrogen) into a quaternary ammonium (B1175870) cation and is a key factor in enhancing the molecule's affinity for DNA. nih.govresearchgate.net
In the context of ditercalinium synthesis, the quaternization reaction serves as the method for dimerization. This is achieved by reacting two equivalents of the 7H-pyridocarbazole monomer with one equivalent of a bifunctional alkylating agent, which is the pre-formed linker containing reactive groups at both ends. Typically, the linker would be a dihaloalkane derivative of the 4,4'-bipiperidine. The reaction involves the nucleophilic attack by the pyridinic nitrogen of the carbazole monomer on the electrophilic carbon atoms of the linker, forming two new carbon-nitrogen bonds and thus linking the two chromophores. This process is a type of Menshutkin reaction.
The general sequence can be represented as: 2 x (10-methoxy-7H-pyrido[4,3-c]carbazole) + X-(CH₂)₂-(4,4'-bipiperidine)-(CH₂)₂-X → [Ditercalinium]²⁺ 2X⁻ (where X is a leaving group, such as a halide)
This approach is used to prepare various 7H-pyridocarbazole dimers by employing different halogenoamino alicyclic or aliphatic chains as the linker. nih.gov
Methodological Advances in Dimerization Strategies
Research into ditercalinium analogues has revealed that the strategy for dimerization is critical for the resulting compound's properties. The nature, flexibility, rigidity, and points of attachment of the linker chain significantly influence the biological activity. nih.gov
The original design of ditercalinium features a rigid bis(ethylpiperidinyl) linker attached to the N2 (pyridinium) position of each 7H-pyrido[4,3-c]carbazole ring. nih.gov Studies have shown that this specific arrangement is highly effective. In contrast, dimerization by linking the carbazole units at other positions, such as the N7 (pyrrole nitrogen) or C6 positions, resulted in dimers that were largely inactive. acs.org However, activity could be restored in these alternatively-linked dimers if the N2 pyridinic nitrogens were subsequently quaternized (e.g., by methylation), highlighting the essential role of the positive charges at this position. acs.org
The synthesis of highly active dimers has been most successful with the use of rigid linkers, like the bis(ethylpiperidinyl) chain found in ditercalinium. nih.gov This rigidity is thought to confer a conformational constraint that pre-organizes the molecule for binding to DNA, leading to a more favorable interaction and higher activity. capes.gov.br The synthesis of the linker itself, a substituted 4,4'-bipiperidine, is a key preliminary step before it can be used in the final dimerization/quaternization reaction with the carbazole monomer.
| Stage | Methodology | Key Features |
|---|---|---|
| Monomer Synthesis | Photochemical cyclization of indolylpyridylethylenes nih.gov or condensation of lithiated indoles with pyridyl ketones. researchgate.net | Construction of the core 10-methoxy-7H-pyrido[4,3-c]carbazole heterocyclic system. |
| Dimerization/Quaternization | Reaction of two equivalents of the monomer with one equivalent of a bifunctional linker (e.g., a dihalo-bis-ethyl-bipiperidine). nih.gov | Simultaneously links the two monomers and creates the dicationic pyridinium (B92312) centers. The linker's rigidity and attachment points are crucial. nih.govcapes.gov.br |
Mechanisms of Molecular and Cellular Interaction of Ditercalinium Mesylate
Mitochondrial Localization and Bioenergetic Effects
Intracellular Accumulation and Sub-Mitochondrial Distribution
A defining characteristic of Ditercalinium's cellular activity is its pronounced accumulation within mitochondria. nih.govaacrjournals.org Fluorescence microscopy studies have shown that the primary site of the drug's accumulation within the cell corresponds to these organelles. nih.gov This mitochondrial localization has been confirmed using co-staining techniques with specific mitochondrial probes like 3,3'-diethyloxadicarbocyanine, which show an identical fluorescent pattern to that of Ditercalinium (B1205306). nih.govaacrjournals.org
The sub-mitochondrial distribution of Ditercalinium is notably distinct from other mitochondrial-targeting compounds like ethidium (B1194527) bromide. While ethidium bromide shows a diffuse distribution throughout the mitochondria, Ditercalinium accumulates in a granular pattern. ncats.ioresearchmap.jp Each granular spot is presumed to represent a mitochondrial DNA nucleoid, which is a complex of mtDNA and associated proteins. researchmap.jp This specific distribution is supported by observations that Ditercalinium co-localizes with Twinkle, a mitochondrial helicase known to be associated with mtDNA nucleoids. researchmap.jp This intimate, granular association with mtDNA nucleoids is believed to be a key factor contributing to the drug's potent effects on mitochondrial genetics and function. researchmap.jpresearchgate.net
Table 2: Comparison of Mitochondrial Accumulation and Distribution This table compares the characteristics of Ditercalinium and Ethidium Bromide, another well-known mtDNA-depleting agent, within mammalian cells.
| Characteristic | Ditercalinium Chloride | Ethidium Bromide | Source |
|---|---|---|---|
| Effectiveness in Mouse Cells | High | Low | researchmap.jpvulcanchem.com |
| Cellular Accumulation Pattern | Similar in mouse and human cells | Accumulates less in mouse cells than human cells | researchmap.jp |
| Sub-Mitochondrial Distribution | Granular; associated with mtDNA nucleoids | Diffuse | ncats.ioresearchmap.jp |
Selective Depletion and Inhibition of Mitochondrial DNA (mtDNA) Replication
Ditercalinium exerts a specific and potent cytotoxic effect by selectively targeting mitochondrial DNA (mtDNA). researchgate.net Treatment of both mouse and human cells with the drug leads to a significant depletion of mtDNA. researchmap.jp This effect is highly selective, as no measurable alteration of nuclear DNA is observed under the same conditions. researchgate.net
Table 3: Effects of Ditercalinium on Nuclear and Mitochondrial Parameters This table summarizes the selective action of Ditercalinium on mitochondrial components compared to their nuclear counterparts.
| Cellular Component/Process | Effect of Ditercalinium | Key Observation | Source |
|---|---|---|---|
| Mitochondrial DNA (mtDNA) Content | Selective depletion | Specific elimination of mtDNA is observed. | researchmap.jpresearchgate.net |
| Nuclear DNA (nDNA) Content | No measurable alteration | Nuclear genome remains largely unaffected. | researchgate.net |
| mtDNA Replication | Inhibited | The drug blocks the activity of DNA polymerase gamma. | researchmap.jpvulcanchem.commedchemexpress.com |
| Mitochondrial Structure | Altered | Shows selective damage and swelling of mitochondria. | nih.govaacrjournals.org |
| Nuclear Structure | Apparently normal | Nuclei remain intact during mitochondrial damage. | nih.govaacrjournals.org |
Table of Compounds
| Compound Name |
|---|
| Acridine (B1665455) Orange |
| Ditercalinium |
| Ditercalinium mesylate |
| Ditercalinium chloride |
| Ethidium Bromide |
| Pyronin Y |
Inhibition of Mitochondrial DNA Polymerase Gamma Activity
The inhibitory action of ditercalinium on Pol γ is a critical factor in its cytotoxic profile, particularly concerning mitochondrial function. vulcanchem.com The resulting mtDNA depletion disrupts the synthesis of essential protein subunits of the electron transport chain that are encoded by the mitochondrial genome. nih.gov This disruption ultimately impairs oxidative phosphorylation and cellular energy production. researchmap.jp
Impact on Mitochondrial Electron Transport Chain and Cellular Respiration
Ditercalinium inhibits cytochrome c oxidase (Complex IV), the terminal enzyme of the ETC. vulcanchem.comnih.gov This inhibition disrupts the transfer of electrons from membrane-bound cytochrome c to oxygen. vulcanchem.comnih.gov The activity of cytochrome c oxidase, which contains subunits encoded by mtDNA, decreases exponentially in cells treated with ditercalinium, with a half-life of approximately 24 hours, corresponding to the enzyme's turnover rate. nih.gov This decline in activity is a direct consequence of the ditercalinium-induced depletion of mtDNA, which halts the synthesis of essential COX subunits. nih.gov
The inhibitory effect of ditercalinium on cytochrome c oxidase is not believed to be a direct interaction with the enzyme itself. Instead, it is suggested to be a consequence of the compound's interaction with diphosphatidylglycerol (cardiolipin), a crucial phospholipid in the inner mitochondrial membrane. vulcanchem.comnih.gov Diphosphatidylglycerol is essential for the proper function and structural integrity of cytochrome c oxidase and other respiratory chain complexes. nih.govlipotype.com Ditercalinium forms complexes with diphosphatidylglycerol, and the level of inhibition of the final step of the respiratory chain is highly dependent on the drug-to-diphosphatidylglycerol ratio within the membrane. vulcanchem.comnih.gov This interaction may be a contributing factor to the compound's observed hepatotoxicity. nih.gov
Inhibition of Mitochondrial Electron Transfer Complexes (Complexes II and III)
Ultrastructural Alterations in Mitochondria following this compound Exposure
Exposure of cells to ditercalinium leads to significant and progressive ultrastructural changes in mitochondria. Electron microscopy studies have revealed extensive swelling of these organelles in treated cells. nih.govnih.gov Notably, these mitochondrial alterations occur in the absence of other observable ultrastructural changes within the cell, highlighting the specific targeting of mitochondria by the compound. nih.gov Fluorescence microscopy further confirms the localization of ditercalinium within the same cellular compartments as mitochondrial-staining fluorophores, indicating its concentration in these organelles. nih.gov
Co-localization with Mitochondrial Helicases (e.g., Twinkle)
Further elucidating its mechanism of action within the mitochondria, studies with ditercalinium chloride have shown that it co-localizes with Twinkle, a mitochondrial helicase essential for mtDNA replication. researchmap.jp Twinkle is a key component of the mitochondrial nucleoid, the structure that contains the mitochondrial genome. researchmap.jpmdpi.com Ditercalinium distributes in a granular pattern within the mitochondria, with each spot potentially representing a mitochondrial DNA nucleoid. researchmap.jp The observation that all Twinkle spots overlap with the granular ditercalinium spots strongly suggests a close association of the compound with mtDNA. researchmap.jp This co-localization is believed to contribute significantly to its mtDNA-depleting activity. researchmap.jp
Interactive Data Tables
Table 1: Effects of Ditercalinium on Mitochondrial Components
| Target Component | Observed Effect | Reference |
|---|---|---|
| DNA Polymerase Gamma (Pol γ) | Inhibition of activity | vulcanchem.comresearchmap.jp |
| Mitochondrial DNA (mtDNA) | Depletion | vulcanchem.comnih.gov |
| Cytochrome c Oxidase (Complex IV) | Inhibition of electron transfer | vulcanchem.comnih.gov |
| Electron Transfer Complexes II & III | Inhibition of electron transfer | vulcanchem.comnih.gov |
| Diphosphatidylglycerol (Cardiolipin) | Forms complexes with the drug | vulcanchem.comnih.gov |
| Mitochondrial Ultrastructure | Extensive swelling | nih.govnih.gov |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ditercalinium chloride |
| Ethidium bromide |
| Cytochrome c |
| Diphosphatidylglycerol (Cardiolipin) |
Modulation of DNA Repair Pathways and Topoisomerase Activity
This compound's influence on the intricate processes of DNA repair and the regulation of DNA supercoiling is central to its biological activity. The compound interferes with these pathways not by causing direct DNA damage, but by altering DNA conformation and inhibiting critical enzymatic machinery.
This compound is a DNA intercalator, meaning it inserts itself between the base pairs of the DNA double helix. vulcanchem.com Unlike many other intercalating agents, it does not produce DNA strand breaks, DNA-protein cross-links, or DNA-DNA cross-links. nih.gov Its cytotoxic effects are not a result of these types of DNA lesions. nih.gov Instead, the binding of ditercalinium alters the structure of the DNA. This alteration can interfere with the normal functioning of DNA repair systems.
A significant aspect of this compound's mechanism of action is its potent inhibition of DNA topoisomerase II. vulcanchem.comnih.gov Topoisomerase II is an essential enzyme that manages the topological state of DNA, which is critical for processes like DNA replication and cell division. vulcanchem.combiochempeg.complos.org Research has demonstrated that this compound can completely inhibit the activity of topoisomerase II at low concentrations. nih.gov
The inhibitory action of ditercalinium on topoisomerase II is multifaceted. It prevents the formation of the covalent complex between the enzyme and DNA, a key intermediate step in the enzyme's function. nih.gov Furthermore, it blocks the enzyme's ability to cleave DNA. nih.gov Interestingly, in the presence of ATP, ditercalinium induces DNA catenation, which is the linking of DNA molecules together, further disrupting normal cellular processes. nih.gov This mode of inhibition, which leads to DNA condensation rather than the induction of protein-associated DNA strand breaks, distinguishes ditercalinium from many other topoisomerase II inhibitors. nih.gov
Table 1: Effects of this compound on Topoisomerase II Activity
| Feature | Observation | Reference |
| Enzyme Activity | Complete inhibition at 5 x 10-7 M | nih.gov |
| Covalent Complex Formation | Inhibited | nih.gov |
| Enzyme-Induced DNA Cleavage | Inhibited | nih.gov |
| DNA Catenation (with ATP) | Induced | nih.gov |
Induction of Malfunction in DNA Excision Repair Systems (e.g., (A)BC Exinuclease)
Cellular Phenotypes and Biological Responses in Preclinical Models
The molecular interactions of this compound translate into distinct cellular phenotypes, most notably a delayed cytotoxic response and significant modulation of the cell cycle. These responses are a direct consequence of the compound's interference with fundamental cellular processes.
A hallmark of ditercalinium's biological effect is the induction of delayed cytotoxicity. nih.gov This phenomenon is linked to its specific targeting of mitochondrial DNA. nih.gov Studies have shown that treatment with ditercalinium leads to a selective loss of mitochondrial DNA without causing measurable alterations to nuclear DNA. nih.gov
This depletion of mitochondrial DNA has profound consequences for cellular function. For instance, the activity of cytochrome c oxidase, an enzyme with a subunit encoded by mitochondrial DNA, decreases significantly in cells treated with ditercalinium. nih.gov The half-life of this decrease corresponds to the enzyme's natural turnover rate, suggesting that the effect is due to the loss of the genetic template for one of its components. nih.gov This specific action on mitochondrial DNA is believed to be the primary driver of the delayed cytotoxic effect observed with this compound. nih.gov
This compound has been shown to influence the progression of the cell cycle. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. wisc.edumdpi.com It is controlled by a series of checkpoints and the coordinated activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. wisc.edumdpi.com
The interaction of ditercalinium with DNA and its inhibition of topoisomerase II can trigger these cell cycle checkpoints. By altering DNA structure and impeding the processes of DNA replication and segregation, ditercalinium can cause cells to arrest at various stages of the cell cycle. While the precise molecular mechanisms of how ditercalinium specifically modulates cell cycle progression are still under investigation, it is understood that its high affinity for DNA and its ability to disrupt normal DNA-related processes are key contributing factors. portico.org This disruption can lead to a halt in cell proliferation as the cell attempts to repair the perceived damage or, if the damage is too severe, undergo programmed cell death.
Structure Activity Relationships Sar and Rational Design of Ditercalinium Analogues
Elucidating the Influence of Ditercalinium (B1205306) Dimer Structure and Linker Characteristics on Biological Activity
The biological activity of ditercalinium and its analogues is profoundly influenced by the dimeric structure and the nature of the linker connecting the two 7H-pyridocarbazole rings. nih.gov
Dimerization as a Key to Activity: The dimerization of the 7H-pyridocarbazole moieties is a critical factor for potent antitumor properties. pnas.org Monomeric versions of these compounds are generally less active. nih.gov The dimeric structure allows for bis-intercalation, where both aromatic rings insert themselves between DNA base pairs, leading to a much stronger and more stable complex compared to the mono-intercalation of the corresponding monomers. nih.gov
The Role of the Linker: The linker's characteristics—its nature, flexibility, and ionization state—play a crucial role in the DNA binding and, consequently, the biological activity. nih.gov
Rigidity: A rigid linker, such as the bis(ethylpiperidinium) chain in ditercalinium, is crucial for high antitumor activity. nih.govpnas.org This rigidity helps to pre-organize the two pyridocarbazole units in a conformation suitable for bis-intercalation and prevents the intramolecular stacking of the aromatic rings. pnas.org It also hinders the displacement of the ligand along the DNA helix, increasing the lifetime of the complex. pnas.org
Flexibility: In contrast, analogues with more flexible linkers, like Flexi-Di, can also bis-intercalate. rsc.orgresearchgate.net Surprisingly, the flexible linker in Flexi-Di can induce an even greater bend in the DNA helix than the rigid linker of ditercalinium, indicating that rigidity is not the sole determinant of the extent of DNA distortion. researchgate.net
Length and Attachment Points: The length of the linker is critical for effective bis-intercalation, as it must be long enough to span the distance required by the "neighbor exclusion principle," which states that an intercalator can only bind to every other potential site. ijabbr.com The position where the linker is attached to the pyridocarbazole ring is also a key determinant of activity. nih.gov For instance, dimerization at the N7- or C6-positions of the 7H-pyrido[4,3-c]carbazole ring, instead of the N2-position as in ditercalinium, resulted in dimers with significantly reduced or no antitumor properties, even though they could still bis-intercalate. researchgate.net
Ionization: The ionization state of the linker is also important. At a lower pH (pH 5), where the linker chain is protonated, many 7H-pyridocarbazole dimers exhibit bis-intercalation. nih.gov At a more physiological pH (pH 7.4), they often act as mono-intercalators. nih.gov This pH-dependent behavior highlights the role of the positively charged linker in stabilizing the DNA-drug complex, likely through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA in the major groove. nih.govuliege.be
Table 1: Influence of Linker Characteristics on Ditercalinium Analogue Activity
| Feature | Effect on Biological Activity | Reference |
|---|---|---|
| Dimerization | Essential for high antitumor activity. | pnas.org |
| Linker Rigidity | Generally enhances antitumor activity by pre-organizing the molecule for binding and increasing complex lifetime. | nih.govpnas.org |
| Linker Flexibility | Can still allow for potent bis-intercalation and induce significant DNA bending. | researchgate.net |
| Linker Length | Must be optimal to allow for bis-intercalation according to the neighbor exclusion principle. | ijabbr.com |
| Linker Attachment Point | Critical for activity; attachment at positions other than N2 can abolish antitumor properties. | researchgate.net |
| Linker Ionization | A positive charge on the linker enhances DNA binding through electrostatic interactions. | nih.govuliege.be |
Comparative Analysis of Biological Effects between Ditercalinium and its Monomeric Analogues
A comparative analysis of ditercalinium and its monomeric counterparts reveals significant differences in their biological effects, underscoring the importance of the dimeric structure.
The most striking difference lies in their subcellular targets. Ditercalinium exhibits a specific and potent cytotoxic effect at the level of mitochondrial DNA. nih.gov Treatment of cells with ditercalinium leads to a drastic alteration of mitochondrial structure and a selective elimination of mitochondrial DNA, while nuclear DNA remains largely unaffected. nih.govresearchgate.net This leads to a decrease in the activity of enzymes encoded by mitochondrial DNA, such as cytochrome c oxidase. nih.gov
In stark contrast, the monomeric analogue of ditercalinium exclusively alters nuclear DNA and has no discernible effect on mitochondrial DNA content. nih.gov This suggests that the bis-intercalating nature of ditercalinium is responsible for its unique mitochondrial targeting.
Furthermore, the mechanism of action at the molecular level differs. While many monomeric intercalators, like ellipticine (B1684216), inhibit topoisomerase II, ditercalinium's novel mechanism does not involve the inhibition of this enzyme. ijabbr.comresearchgate.net Instead, the significant unstacking and bending of the DNA helix induced by ditercalinium's bis-intercalation is thought to inhibit enzymes involved in DNA repair, particularly the nucleotide excision repair (NER) system. ijabbr.commetu.edu.tr
The dissociation kinetics also differ significantly. Ditercalinium dissociates from its DNA complex approximately 100 to 1000 times more slowly than its corresponding monomer, highlighting the much greater stability of the bis-intercalated complex. pnas.org
Table 2: Comparison of Biological Effects: Ditercalinium vs. Monomeric Analogue
| Feature | Ditercalinium (Dimer) | Monomeric Analogue | Reference |
|---|---|---|---|
| Primary Cellular Target | Mitochondrial DNA | Nuclear DNA | nih.gov |
| Effect on Mitochondrial DNA | Selective elimination | No change | nih.govresearchgate.net |
| Effect on Nuclear DNA | No measurable alteration | Altered | nih.gov |
| Mechanism of Action | Inhibition of DNA repair systems (e.g., NER) | Topoisomerase II inhibition (for some) | ijabbr.comresearchgate.netmetu.edu.tr |
| DNA Dissociation Rate | Very slow (100-1000x slower than monomer) | Relatively fast | pnas.org |
Molecular Determinants Governing DNA Binding Sequence Selectivity
Ditercalinium exhibits a clear preference for certain DNA sequences, a selectivity governed by specific molecular interactions.
GC-Rich Sequence Preference: Numerous studies have demonstrated that ditercalinium selectively binds to GC-rich sequences in DNA. researchgate.netnih.gov Competition dialysis experiments with a variety of DNA substrates confirmed this GC selectivity. uliege.be This preference is for the two pyridocarbazolium rings to bis-intercalate at contiguous CpG steps. uliege.be
Role of the Major Groove and Guanine (B1146940) N7: Ditercalinium is a rare example of a non-covalent DNA-binding ligand that forms bis-intercalation complexes via the major groove of the double helix. researchgate.netnih.gov The positively charged bis(ethylpiperidinium) linker chain is positioned within the major groove. uliege.be
DNase I footprinting studies have been instrumental in identifying the key molecular determinants of this selectivity. researchgate.netnih.gov These studies have shown that the major groove-oriented N7 atom of guanine is a crucial element in the molecular recognition process. researchgate.netnih.gov The loss of the N7 of guanine is sufficient to almost completely abolish the sequence-selective binding of ditercalinium to DNA. researchgate.netnih.gov This indicates that an interaction with the N7 of guanine is essential for the formation of a stable complex with GC base pairs. researchgate.netnih.gov
Interestingly, while the N7 of guanine is critical, the hydrogen bond accepting capability at this position is not the sole factor explaining the GC-selective binding. researchgate.netnih.gov Substitution of the N7 with a relatively bulky cyanoborane group does not significantly affect the sequence recognition process. researchgate.netnih.gov
Inessential Groups for Binding: The same footprinting studies have also revealed that the 2-amino group on purines and the 5-methyl group on pyrimidines are not essential for the formation of ditercalinium-DNA complexes. researchgate.netnih.gov
Binding to Non-Duplex DNA Structures: Beyond its preference for GC-rich duplex DNA, ditercalinium has shown a novel and unexpected ability to bind to non-duplex DNA structures, particularly quadruplex DNA. uliege.be Competition dialysis assays revealed that ditercalinium binds well to triplex and quadruplex structures, with a particularly high affinity for the antiparallel quadruplex structure derived from the human telomere repeat sequence. uliege.be This interaction is also believed to involve ionic interactions between the protonated nitrogens of the linker and the negatively charged phosphate groups of the DNA. uliege.be
Table 3: Molecular Determinants of Ditercalinium's DNA Binding Selectivity
| Molecular Feature | Role in Binding Selectivity | Reference |
|---|---|---|
| GC-Rich Sequences | Preferred binding sites, specifically contiguous CpG steps. | uliege.beresearchgate.netnih.gov |
| Major Groove | The site where the linker chain binds. | uliege.be |
| Guanine N7 Atom | A key recognition element; its absence abolishes selective binding. | researchgate.netnih.gov |
| Purine 2-Amino Group | Not essential for complex formation. | researchgate.netnih.gov |
| Pyrimidine 5-Methyl Group | Not essential for complex formation. | researchgate.netnih.gov |
| Quadruplex DNA | Binds with high affinity, particularly to human telomeric sequences. | uliege.be |
Principles for Rational Design of Ditercalinium Mesylate Analogues with Modified Interaction Profiles
The structure-activity relationship data for ditercalinium and its analogues provide a set of principles for the rational design of new compounds with modified DNA interaction profiles and potentially improved biological activity.
Core Principles for Analogue Design:
Maintain the Dimeric Pyridocarbazole Scaffold: The bis-intercalating 7H-pyridocarbazole dimer is the fundamental pharmacophore responsible for high-affinity DNA binding and potent biological activity. nih.govpnas.org Any new designs should retain this core structure.
Optimize the Linker: The linker is a key module for tuning the properties of the analogues.
Rigidity vs. Flexibility: While rigid linkers have proven effective, exploring linkers with varying degrees of flexibility could lead to analogues with different DNA bending capabilities and potentially different biological outcomes. nih.govresearchgate.net The concept of "fleximers," or flexible nucleosides, has shown that flexibility can be advantageous in overcoming resistance mechanisms. nih.gov
Length and Geometry: The length and geometry of the linker should be carefully designed to ensure optimal bis-intercalation and to potentially target different DNA sequences or structures. ijabbr.com The distance between the points of attachment on the intercalating rings is a critical parameter. amazonaws.com
Charge and Polarity: The presence of positive charges on the linker is important for major groove binding. uliege.be Modifying the number and location of these charges could alter the strength and specificity of the interaction.
Modify the Intercalating Ring System:
Substituents: The addition of substituents to the 7H-pyridocarbazole ring can modulate both DNA binding and antitumor potency. nih.gov However, the size of these substituents is critical; increasing the size of substituents on the aromatic ring can lead to a decrease in antitumor activity and a loss of bis-intercalating properties. nih.gov For example, substitution with ethyl, isopropyl, or hydroxyethyl (B10761427) groups on positions 6 or 7 of the ring system can negatively impact activity. nih.gov
Targeting Specific Interactions: Based on the knowledge that the guanine N7 is a key recognition point, modifications to the intercalating ring could be designed to enhance or alter this interaction. researchgate.netnih.gov For instance, incorporating hydrogen bond donors or acceptors at specific positions could improve selectivity.
Targeting Non-Canonical DNA Structures: Given ditercalinium's affinity for quadruplex DNA, a rational design approach could focus on creating analogues with even higher selectivity for these structures, which are found in telomeres and gene promoter regions and are promising targets for anticancer drugs. uliege.be This could involve optimizing the linker and the aromatic system to better fit the unique topology of G-quadruplexes.
The process of rational drug design is iterative, involving cycles of design, synthesis, and biological evaluation to refine the structure-activity relationships and develop compounds with desired properties. managingip.comresearchgate.netrsc.org
Advanced Methodologies for Characterizing Ditercalinium Mesylate Interactions
Spectroscopic Techniques for Molecular Interaction Analysis
Spectroscopic methods are fundamental in studying the non-covalent interactions between Ditercalinium (B1205306) mesylate and its biological targets. These techniques can probe changes in the electronic and structural environment of the drug and its target upon binding.
UV-Visible Absorption Spectroscopy in Binding Studies
UV-Visible absorption spectroscopy is a widely used technique to investigate the binding mode of small molecules to DNA. mdpi.com The interaction of Ditercalinium mesylate with nucleic acids can be monitored by changes in its absorption spectrum. When a small molecule binds to DNA, shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity can be observed. These spectral alterations, such as hypochromism (decrease in absorbance) and bathochromism (red-shift in λmax), are indicative of the intercalation of the drug's chromophores between the DNA base pairs. mdpi.comresearchgate.net
By titrating a solution of this compound with increasing concentrations of DNA and monitoring the changes in the UV-Vis spectrum, a binding constant (Kb) can be calculated. mdpi.com This constant provides a quantitative measure of the affinity of the drug for the nucleic acid. Such studies have been instrumental in confirming the high affinity of Ditercalinium for DNA and have helped to establish its preference for GC-rich sequences. uliege.beresearchgate.net
Table 1: Illustrative Data from a Hypothetical UV-Vis Titration Experiment of Ditercalinium with DNA
| DNA Concentration (µM) | Absorbance at λmax | Hypochromism (%) |
| 0 | 0.500 | 0 |
| 10 | 0.450 | 10 |
| 20 | 0.410 | 18 |
| 30 | 0.375 | 25 |
| 40 | 0.350 | 30 |
| 50 | 0.330 | 34 |
Note: This table is for illustrative purposes and does not represent actual experimental data.
Fluorescence Spectroscopy and Anisotropy for Ligand-Target Dynamics
Fluorescence spectroscopy offers a highly sensitive approach to study ligand-target interactions. nih.gov Ditercalinium itself is a fluorescent molecule, and its fluorescence properties can change upon binding to DNA. These changes can be in fluorescence intensity, emission wavelength, or fluorescence lifetime. nih.gov For instance, an enhancement in fluorescence intensity is often observed when an intercalating agent binds to DNA, due to the more rigid and protected environment between the base pairs.
Fluorescence anisotropy, or fluorescence polarization, provides information about the size and shape of a fluorescent molecule and its rotational mobility. horiba.comcam.ac.uk When a relatively small fluorescent molecule like Ditercalinium binds to a much larger macromolecule such as DNA, its rotational motion is significantly restricted. wikipedia.org This leads to an increase in the measured fluorescence anisotropy. By monitoring the change in anisotropy as a function of DNA concentration, one can determine the binding affinity and stoichiometry of the interaction. Time-resolved anisotropy measurements can further provide insights into the dynamics of the Ditercalinium-DNA complex. horiba.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Sites
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution structural information about molecules in solution. nuvisan.com It has been instrumental in elucidating the detailed geometry of Ditercalinium-DNA complexes. nih.govpnas.org Through various NMR experiments, including 1D and 2D techniques like COSY, NOESY, and HMBC, it is possible to determine which protons on the drug are in close proximity to which protons on the DNA. nih.govmdpi.com
These studies have provided direct evidence for the bis-intercalation of Ditercalinium into the DNA double helix, with its two pyridocarbazole rings inserting between adjacent base pairs. nih.gov NMR data has also confirmed that the linker chain connecting the two chromophores resides in the major groove of the DNA. nih.govgatech.edu Furthermore, analysis of chemical shift perturbations in the DNA resonances upon drug binding allows for the precise identification of the binding site. nih.gov For example, large upfield shifts observed for specific base and sugar protons in the DNA have been used to map the intercalation sites. nih.gov 31P-NMR has also been employed to study the conformational changes in the DNA backbone upon Ditercalinium binding. capes.gov.br
Structural Biology and Imaging Approaches
While spectroscopic techniques provide valuable information about binding and dynamics in solution, structural biology and imaging methods offer a direct visualization of the Ditercalinium-target complex and its effects within the cellular environment.
X-ray Crystallography of Ditercalinium-Nucleic Acid Complexes
X-ray crystallography provides atomic-resolution three-dimensional structures of molecules and their complexes. researchgate.net The crystallization of Ditercalinium in complex with short DNA oligonucleotides has yielded precise structural models of the interaction. researchgate.netpnas.org One of the key findings from X-ray crystallography is the significant distortion that Ditercalinium induces in the DNA structure. The DNA helix is both kinked, by approximately 15 degrees, and unwound, by about 36 degrees, upon the bis-intercalation of the drug. pnas.orgoup.com
These crystal structures have also revealed a widening of both the major and minor grooves of the DNA helix to accommodate the drug molecule. pnas.orgoup.com The detailed structural information obtained from X-ray crystallography has been crucial for understanding how the Ditercalinium-DNA complex might be recognized by cellular machinery, such as DNA repair systems. researchgate.netpnas.org The precise atomic coordinates from these structures also serve as a basis for molecular modeling studies to further investigate the interactions. scilit.com
Table 2: Key Structural Parameters of a Ditercalinium-d(CGCG)₂ Complex Determined by X-ray Crystallography
| Structural Parameter | Value | Reference |
| Resolution | 1.7 Å | researchgate.netpnas.org |
| DNA Helical Unwinding | 36° | pnas.orgoup.com |
| Helical Axis Kink | 15° | pnas.orgoup.com |
| Drug Linker Location | Major Groove | gatech.eduoup.com |
Electron Microscopy for Subcellular and Organelle-Level Observation
Electron microscopy (EM) is a powerful imaging technique that allows for the visualization of subcellular structures with high resolution. nih.gov Studies using transmission electron microscopy (TEM) have been employed to observe the morphological changes in cells treated with Ditercalinium. nih.gov A significant finding from these studies is the selective and progressive swelling of mitochondria in cells exposed to the drug, with other cellular ultrastructures remaining largely unaffected initially. nih.gov
By using techniques like immunogold labeling, it is possible to localize specific molecules within the cell. nih.govplos.org Fluorescence microscopy studies have shown that Ditercalinium co-localizes with mitochondrial-staining dyes, suggesting its accumulation in these organelles. nih.gov Electron microscopy provides the ultrastructural detail to this observation, revealing the profound impact of the drug on mitochondrial morphology. nih.gov This organelle-level observation is critical for linking the molecular interactions of Ditercalinium to its ultimate cytotoxic effects.
Atomic Force Microscopy (AFM) for DNA Conformation Studies
Atomic Force Microscopy (AFM) has proven to be a valuable tool for visualizing the structural perturbations in DNA induced by the binding of ditercalinium. nih.govnih.gov This high-resolution imaging technique allows for the direct observation of single molecules, providing insights that complement solution-based methods. nih.gov
Studies using AFM have examined the effects of ditercalinium on both circular and linearized plasmid DNA. nih.govfsu.edu The binding of ditercalinium, a known DNA bis-intercalator, induces noticeable changes in the tertiary structure of the DNA. nih.gov AFM images have revealed differences in the formation of supercoils and plectonemic coils in plasmid DNA upon drug binding, which is attributed to alterations in superhelical stress. nih.gov When interacting with linearized plasmids, ditercalinium binding leads to increased looping and close DNA-DNA contacts. fsu.edu
Further investigations with shorter, 292 base-pair DNA fragments have allowed for a more quantitative analysis of the effects of ditercalinium. nih.gov A key finding from these AFM studies is the drug-induced increase in the contour length of the DNA, a reliable indicator of intercalation. nih.govnih.gov This increase reaches a saturation point when enough drug is present to interact with every other available binding site. nih.gov
Moment analysis of the distribution of angles along single DNA molecules has shown that at this saturation level, the apparent persistence length of the DNA is significantly increased to 91.7 +/- 5.7 nm, which is approximately double that of unbound DNA. nih.gov This indicates a stiffening of the DNA helix upon ditercalinium bis-intercalation. The ability of AFM to directly visualize individual DNA molecules and protein-DNA complexes provides a significant advantage in studying these interactions. jhuapl.edu
Biophysical Techniques for Quantitative Binding and Kinetic Analysis
Surface Plasmon Resonance (SPR) Spectroscopy for Real-Time Interaction Kinetics
Surface Plasmon Resonance (SPR) spectroscopy is a powerful, label-free technique used to monitor molecular interactions in real time. cytivalifesciences.com It provides quantitative data on binding affinity, kinetics (association and dissociation rates), and specificity. leadgenebio.com In the context of ditercalinium, SPR has been employed to perform a detailed analysis of its binding reaction with various DNA structures.
An SPR study using BIAcore technology revealed that the kinetic parameters for the interaction of ditercalinium with human telomeric quadruplex DNA are comparable to those observed with duplex DNA. The study highlighted that both interactions are characterized by slow association and slow dissociation rates. This technique is highly sensitive and can be used for a wide range of molecules, from small organic compounds to large biomolecules like proteins and nucleic acids. cytivalifesciences.commtoz-biolabs.com
The general principle of an SPR experiment involves immobilizing one molecule (the ligand) onto a sensor chip and flowing a solution containing the other molecule (the analyte) over the surface. Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram—a plot of response versus time. cytivalifesciences.com This allows for the determination of the equilibrium dissociation constant (KD), as well as the kinetic association (ka) and dissociation (kd) rates.
Table 1: Illustrative Kinetic Parameters of Ditercalinium Binding to DNA Structures
| DNA Structure | Association Rate (ka) | Dissociation Rate (kd) | Binding Affinity (KD) |
| Duplex DNA | Slow | Slow | Comparable to Quadruplex |
| Quadruplex DNA | Slow | Slow | Comparable to Duplex |
This table is illustrative, based on the qualitative descriptions found in the cited research. Specific numerical values for ka, kd, and KD were not provided in the search results.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Stoichiometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for studying non-covalent interactions between molecules, such as the binding of ditercalinium to DNA. nih.govlibretexts.org It allows for the determination of the molecular weights of the resulting complexes, thereby revealing the binding stoichiometry—the ratio in which the drug and its target molecule associate. mdpi.comuliege.be
ESI-MS has been instrumental in confirming the preferential interaction of ditercalinium with four-stranded DNA structures, known as quadruplexes. The technique provides direct evidence for the formation of stable complexes between ditercalinium and G-quadruplex oligonucleotides. The ability of ESI-MS to analyze such complexes has been demonstrated for a variety of intercalators and minor groove binders. mdpi.com
The process of ESI-MS involves creating a fine spray of droplets containing the molecules of interest, which are then desolvated to produce gaseous ions. libretexts.org These ions are subsequently guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). cmeri.res.in The resulting mass spectrum shows peaks corresponding to the free molecules and the non-covalent complexes, allowing for the direct determination of the stoichiometry of the interaction. uliege.be For instance, ESI-MS can readily distinguish between 1:1, 2:1, and other ligand-to-DNA binding ratios. nih.gov
Table 2: Observed Stoichiometry of Ditercalinium-DNA Complexes via ESI-MS
| DNA Target | Observed Stoichiometry (Ditercalinium:DNA) | Key Finding |
| Quadruplex DNA | 1:1 and other stable complexes | Confirmed preferential binding to quadruplex structures. |
| Duplex DNA | Various, dependent on sequence | Used for comparison with quadruplex binding. |
This table summarizes the general findings from the provided search results. Specific stoichiometries for all tested DNA sequences were not detailed.
Equilibrium and Competition Dialysis Assays
Equilibrium dialysis is a classic and thermodynamically rigorous method for studying the binding of a small molecule (ligand) to a macromolecule (receptor). nih.gov In this assay, a semi-permeable membrane separates a chamber containing the macromolecule from a chamber containing the ligand solution. nih.gov The membrane allows the small ligand to pass through but retains the larger macromolecule. At equilibrium, the concentration of free ligand is the same in both chambers, and the amount of bound ligand can be determined by measuring the total ligand concentration in the chamber containing the macromolecule. nih.gov
Competition dialysis is an extension of this method that allows for the simultaneous assessment of a ligand's binding preference for a variety of different nucleic acid structures. nih.gov In this setup, multiple dialysis bags, each containing a different DNA or RNA structure, are placed in a common solution of the ligand. nih.gov By measuring the accumulation of the ligand in each bag at equilibrium, a direct comparison of its relative affinity for the different structures can be made. nih.gov
This competition dialysis method was used to investigate the structural selectivity of ditercalinium with a panel of nineteen different nucleic acid substrates. The results indicated that while ditercalinium binds to double-stranded DNA, particularly GC-rich sequences, it also forms stable complexes with triplex and quadruplex structures. The study further revealed a preferential binding of ditercalinium to the antiparallel quadruplex sequence d(AG3[T2AG3]3), which is relevant to human telomeres.
Molecular Biology and Biochemical Assays
DNA Footprinting Techniques (e.g., DNase I Footprinting) for Binding Site Identification
DNA footprinting is a powerful biochemical technique used to identify the specific binding site of a ligand on a DNA molecule. wikipedia.orgnih.gov The principle of the assay is that a DNA-bound ligand protects the DNA from cleavage by a nuclease, such as DNase I. wikipedia.org
In a typical DNase I footprinting experiment, a DNA fragment is radioactively labeled at one end. wikipedia.org This labeled DNA is then incubated with the binding ligand (in this case, ditercalinium) and subsequently treated with a low concentration of DNase I, which randomly cleaves the DNA backbone. wikipedia.org The resulting DNA fragments are separated by size using gel electrophoresis and visualized by autoradiography. nih.gov In regions where the ligand is bound, the DNA is protected from cleavage, resulting in a "footprint"—a gap in the ladder of DNA fragments when compared to a control reaction without the ligand. wikipedia.org
DNase I footprinting has been a primary method for investigating the sequence preferences of ditercalinium binding to long DNA fragments that offer a variety of potential binding sites. nih.gov These studies have shown that ditercalinium selectively recognizes certain GC-rich sequences. nih.gov By using DNA substrates containing modified bases, footprinting experiments have further elucidated the molecular determinants of this selectivity. For example, these experiments have revealed that the N(7) position of guanine (B1146940), which is located in the major groove of the DNA, is a key element for the molecular recognition process by ditercalinium. nih.gov The loss of this specific nitrogen atom on guanine residues is sufficient to nearly eliminate the sequence-selective binding of the drug. nih.gov
DNA Unwinding Assays Utilizing Topoisomerase I
DNA unwinding assays are crucial for understanding how substances like this compound interact with DNA and its associated enzymes. These assays often employ topoisomerase I, an enzyme that relaxes supercoiled DNA by creating transient single-strand breaks. The principle behind this assay is that the intercalation of a compound into the DNA structure alters its topology, which in turn affects the activity of topoisomerase I.
The process typically involves incubating supercoiled plasmid DNA with topoisomerase I in the presence and absence of the compound being tested. The resulting changes in DNA topology, from supercoiled to relaxed and vice versa, can be visualized and quantified using agarose (B213101) gel electrophoresis. biorxiv.org In the context of this compound, which is a DNA bis-intercalator, its binding to DNA is expected to introduce significant structural changes. This can lead to an inhibition of topoisomerase I-mediated DNA relaxation or, in some cases, stabilization of the enzyme-DNA complex. nih.gov
The degree of DNA unwinding can be determined by observing the migration pattern of the DNA on the gel. Supercoiled DNA moves faster than relaxed DNA. By analyzing the relative amounts of supercoiled and relaxed DNA, the unwinding angle induced by the intercalating agent can be calculated. This provides quantitative data on the compound's interaction with DNA. mdpi.com Fluorescence-based assays, where the unwinding of a fluorescently labeled DNA substrate is monitored, offer a more high-throughput alternative to gel-based methods. researchgate.netbmglabtech.com
DNA-DNA Hybridization Studies for Genomic Content Analysis
DNA-DNA hybridization is a molecular biology technique that measures the degree of genetic similarity between pools of DNA sequences. It is a powerful tool for analyzing changes in genomic content and can be applied to understand the effects of compounds like this compound on the genome. The fundamental principle is the reassociation of complementary single-stranded DNA molecules to form a double-stranded hybrid. usf.eduualberta.ca
In the context of studying this compound's impact, this method could be used to compare the genomic DNA of treated cells with that of untreated cells. The process involves isolating genomic DNA from both cell populations, shearing it into smaller fragments, and then denaturing it to create single strands. The single-stranded DNA from both samples is then mixed and allowed to hybridize. nih.gov The rate and extent of hybridization are proportional to the sequence similarity.
Differences in the hybridization kinetics between the two samples can indicate alterations in the genomic content of the treated cells, such as deletions, insertions, or amplifications of specific gene regions. nih.gov This information can be crucial for identifying potential genomic hotspots for this compound's activity. Modern adaptations of this technique, such as microarray-based comparative genomic hybridization (CGH), allow for a high-resolution, genome-wide analysis of DNA copy number changes. nih.govupenn.edu
In Vitro Mitochondrial Respiration Assays
Mitochondria are central to cellular energy metabolism and are also a known target for various drugs. In vitro mitochondrial respiration assays are used to assess the impact of compounds on mitochondrial function, specifically the electron transport chain (ETC) and oxidative phosphorylation. evotec.comembopress.org These assays typically measure the rate of oxygen consumption (OCR) in isolated mitochondria or permeabilized cells. biorxiv.orgplos.org
To investigate the effect of this compound, mitochondria would be isolated from cells or tissues and incubated with the compound. The OCR is then measured using a specialized instrument, such as a Seahorse XF Analyzer or a Clark-type oxygen electrode. evotec.complos.org By providing specific substrates and inhibitors for the different complexes of the ETC, it is possible to pinpoint the precise site of action of the compound. evotec.com
| Parameter | Description | Typical Measurement |
|---|---|---|
| Basal Respiration | Oxygen consumption rate under normal conditions. | pmol O2/min |
| ATP-linked Respiration | Portion of basal respiration used for ATP synthesis. | Calculated by adding oligomycin (B223565). |
| Proton Leak | Oxygen consumption not coupled to ATP synthesis. | Remaining respiration after oligomycin addition. |
| Maximal Respiration | Maximum oxygen consumption rate induced by an uncoupler (e.g., FCCP). | pmol O2/min |
| Spare Respiratory Capacity | Difference between maximal and basal respiration. | Indicates the cell's ability to respond to energy demands. |
Cell-Based Assays for Investigating Specific Biological Endpoints
Cell-based assays are fundamental in determining the biological effects of a compound on cellular processes. For this compound, key endpoints to investigate include cell survival and cell cycle progression. portico.org
Cell Survival Assays: These assays quantify the proportion of viable cells after treatment with the compound. Several methods are available, each with its own principle of detection. dojindo.comnih.gov
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. nih.gov
Resazurin (B115843) (AlamarBlue) Assay: This is a fluorometric assay where the redox dye resazurin is converted to the fluorescent resorufin (B1680543) by metabolically active cells. promega.com
Clonogenic Survival Assay: This assay assesses the ability of a single cell to proliferate and form a colony. It provides a measure of long-term cell survival and reproductive integrity following treatment. toxys.com
Cell Cycle Analysis: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Flow cytometry is the most common method for cell cycle analysis. utoronto.caucl.ac.uk Cells are typically stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD), which stoichiometrically binds to DNA. ucl.ac.ukplos.org The fluorescence intensity of the stained cells is proportional to their DNA content. By analyzing the fluorescence distribution of a cell population, one can determine the percentage of cells in each phase of the cell cycle. nih.gov The use of fluorescently labeled proteins like Cdt1 and geminin in the FUCCI system allows for real-time observation of cell cycle progression in living cells. nih.gov Changes in the cell cycle distribution, such as an accumulation of cells in a particular phase, can indicate that this compound interferes with cell cycle checkpoints.
| Assay Type | Principle | Endpoint Measured |
|---|---|---|
| MTT Assay | Metabolic conversion of MTT to formazan by viable cells. nih.gov | Cell viability/cytotoxicity. nih.gov |
| Resazurin Assay | Reduction of resazurin to fluorescent resorufin by viable cells. promega.com | Cell viability/cytotoxicity. promega.com |
| Clonogenic Survival Assay | Ability of single cells to form colonies. toxys.com | Long-term cell survival and proliferative capacity. toxys.com |
| Flow Cytometry (PI/7-AAD) | Staining of DNA with a fluorescent dye to measure DNA content. ucl.ac.ukplos.org | Cell cycle distribution (G0/G1, S, G2/M phases). utoronto.caucl.ac.uk |
| FUCCI System | Live-cell imaging of fluorescently tagged cell cycle proteins. nih.gov | Real-time cell cycle progression. nih.gov |
Computational Chemistry and Molecular Modeling
Computational methods are invaluable for providing insights into the molecular interactions of drugs like this compound at an atomic level. These techniques complement experimental data and can guide further drug design and optimization.
Molecular Docking Simulations for Ligand-Target Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. mit.edu This method is widely used to identify potential binding sites and to estimate the binding affinity of a ligand to its target. researchgate.netshd-pub.org.rs For this compound, docking simulations can be performed to predict its binding mode within the DNA double helix.
The process involves generating a three-dimensional structure of both the ligand (this compound) and the target (a specific DNA sequence). Docking software then systematically explores different possible binding poses of the ligand within the target's binding site and scores them based on a scoring function that estimates the binding energy. mit.edubiointerfaceresearch.com The results can reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-target complex. researchgate.net This information can help to rationalize the observed biological activity and to propose modifications to the ligand to improve its binding affinity and selectivity.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. helsinki.fiarxiv.org This technique can be used to study the conformational changes and stability of the this compound-DNA complex. nih.govmdpi.com Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. uokerbala.edu.iq
These simulations can reveal how the binding of this compound affects the structure and flexibility of the DNA. nih.gov For instance, it can show how the DNA helix unwinds and bends to accommodate the intercalating drug. MD simulations also allow for the calculation of binding free energies, which provide a more accurate estimate of binding affinity than docking scores alone. shd-pub.org.rs By analyzing the simulation trajectories, one can identify stable and transient interactions, which are crucial for understanding the mechanism of action of this compound. shd-pub.org.rsnih.gov
| Method | Primary Application | Information Obtained |
|---|---|---|
| Molecular Docking | Predicting ligand-target binding mode. mit.edu | Preferred binding orientation, binding affinity score, key interactions. researchgate.netshd-pub.org.rs |
| Molecular Dynamics | Simulating the dynamic behavior of molecular systems. helsinki.fiarxiv.org | Conformational changes, stability of the complex, binding free energy. shd-pub.org.rsnih.govmdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsonline.comresearchgate.net For this compound and its analogues, QSAR studies are pivotal for predicting the anti-tumor potency of novel derivatives and guiding the synthesis of more effective DNA bis-intercalators. While a specific, publicly available QSAR model for this compound is not extensively documented, the principles can be applied based on the well-established structure-activity relationships within the 7H-pyridocarbazole dimer series. nih.gov
A QSAR model for Ditercalinium analogues would typically take the form of a mathematical equation:
Biological Activity (e.g., log(1/IC50)) = f (Molecular Descriptors) + constant
Where the molecular descriptors can be categorized as:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For Ditercalinium, the quaternized nitrogen atoms in the pyridinium (B92312) rings confer a positive charge that is crucial for its interaction with the negatively charged phosphate (B84403) backbone of DNA. Variations in substituents on the carbazole (B46965) ring can modulate the electron density of the aromatic system, influencing stacking interactions with DNA base pairs. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule. In the context of Ditercalinium analogues, the bulkiness of substituents on the 7H-pyridocarbazole rings can significantly impact the compound's ability to intercalate between DNA base pairs. nih.gov Descriptors such as molecular weight, molecular volume, and surface area are critical.
Hydrophobic Descriptors: These describe the lipophilicity of the compound, which affects its transport properties and binding to hydrophobic pockets. The partition coefficient (logP) is a common descriptor in this category. For bis-intercalators, a balance in hydrophobicity is often required for optimal activity. ijpsonline.com
Research on analogues of Ditercalinium has provided valuable data that forms the basis for developing a predictive QSAR model. Studies involving the substitution on the 7H-pyridocarbazole ring have demonstrated a clear relationship between the nature of the substituent and the resulting anti-tumor activity. nih.gov
Table 1: Structure-Activity Relationship Data for Ditercalinium Analogues
| Compound Series | Position of Substitution | Substituent | Effect on DNA Bis-intercalation | Effect on Anti-tumor Potency | Reference |
| Dimeric | 6 or 7 | Ethyl | Progressive Decrease | Progressive Decrease | nih.gov |
| Dimeric | 6 or 7 | Isopropyl | Progressive Decrease | Progressive Decrease | nih.gov |
| Dimeric | 6 or 7 | Hydroxyethyl (B10761427) | Progressive Decrease | Progressive Decrease | nih.gov |
| Monomeric | 6 or 7 | Ethyl, Isopropyl | Still Intercalates | Inactive | nih.gov |
The data indicates that increasing the steric bulk of substituents on either the 6 or 7 position of the pyridocarbazole ring in the dimeric series leads to a decrease in both the ability to bis-intercalate and the anti-tumor potency. nih.gov This suggests that a QSAR model for this class of compounds would likely show a negative correlation between steric descriptors at these positions and biological activity. The inactivity of the substituted monomeric compounds, despite their ability to intercalate, underscores the importance of the dimeric structure for the specific cytotoxic mechanism of Ditercalinium. nih.gov
Pharmacophore Modeling for Key Feature Identification
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For this compound, a pharmacophore model elucidates the key structural motifs and their spatial relationships required for high-affinity DNA bis-intercalation and subsequent anti-tumor activity. Such a model is instrumental in virtual screening for new, structurally diverse compounds with the potential for similar biological activity.
The pharmacophore for this compound can be derived from its known three-dimensional structure when complexed with DNA, as determined by X-ray crystallography and NMR spectroscopy. pnas.orgresearchgate.net The key features are defined by the interactions between the drug molecule and the DNA helix.
The essential pharmacophoric features for a Ditercalinium-like DNA bis-intercalator are:
Two Aromatic/Intercalating Moieties: These are the planar 7H-pyridocarbazole rings. They are responsible for inserting between the DNA base pairs (bis-intercalation). In a pharmacophore model, these would be represented as aromatic ring features. pnas.orgresearchgate.net The planarity and surface area of these rings are critical for effective π-π stacking interactions with the DNA bases. nih.gov
Two Positive Ionizable Centers: These are the quaternized nitrogen atoms within the pyridinium part of the carbazole rings. At physiological pH, these groups are permanently positively charged. This feature is crucial for the initial electrostatic attraction to the negatively charged phosphate backbone of DNA and for stabilizing the complex. nih.gov
A Rigid Linker: The bis-ethylbipiperidine chain that connects the two pyridocarbazole units. This linker dictates the distance and relative orientation of the two intercalating rings, ensuring they can span a specific number of base pairs to achieve bis-intercalation. Its interaction within the major groove of DNA also contributes to the binding affinity and sequence preference. pnas.orggatech.edu
Hydrogen Bond Donors/Acceptors: The structure of the Ditercalinium-DNA complex reveals potential hydrogen bonding sites. For instance, the indole (B1671886) N-H groups of the carbazole rings are oriented towards the minor groove. pnas.org The nitrogen atoms in the linker can also act as hydrogen bond acceptors or donors, contributing to the specificity of the interaction with the floor of the major groove. pnas.orggatech.edu
Table 2: Pharmacophoric Features of this compound for DNA Bis-intercalation
| Pharmacophoric Feature | Structural Component in this compound | Role in DNA Interaction | Reference |
| Aromatic Ring (AR1) | First 7H-pyridocarbazole ring | Intercalation into DNA base pairs via π-π stacking | pnas.orgresearchgate.net |
| Aromatic Ring (AR2) | Second 7H-pyridocarbazole ring | Intercalation into DNA base pairs via π-π stacking | pnas.orgresearchgate.net |
| Positive Ionizable (PI1) | Quaternized nitrogen of the first pyridinium ring | Electrostatic interaction with DNA phosphate backbone | nih.gov |
| Positive Ionizable (PI2) | Quaternized nitrogen of the second pyridinium ring | Electrostatic interaction with DNA phosphate backbone | nih.gov |
| Hydrophobic (H) | Rigid bis-ethylbipiperidine linker | Fits into the major groove, contributing to binding affinity | pnas.orggatech.edu |
| Hydrogen Bond Donor (HBD) | Indole N-H groups | Potential interaction with atoms in the minor groove | pnas.org |
| Hydrogen Bond Acceptor/Donor | Nitrogen atoms in the piperidine (B6355638) linker | Interaction with the floor of the major groove | pnas.orggatech.edu |
By defining this pharmacophore, computational databases can be screened to identify novel molecular scaffolds that present the same essential features in the correct 3D arrangement. This approach accelerates the discovery of new potential anti-cancer agents that mimic the DNA-binding mechanism of this compound.
Future Research Perspectives and Conceptual Applications of Ditercalinium Mesylate
Ditercalinium (B1205306) Mesylate as a Molecular Probe for Understanding Nucleic Acid Biology
A molecular probe is a molecule used to study the properties of other molecules or structures, and ditercalinium's distinct nucleic acid binding properties make it a valuable tool for exploring DNA and RNA biology. rsc.orgresearchgate.net Its ability to interact with various nucleic acid conformations provides a means to investigate their structure, stability, and role in cellular processes.
Ditercalinium is a bifunctional intercalator, meaning it can insert its two pyridocarbazolium chromophores between the base pairs of a DNA double helix simultaneously. vulcanchem.comuliege.be Unlike many intercalators, it binds from the major groove side, inducing a noticeable bend in the DNA helix axis. uliege.benih.gov Detailed research has elucidated its binding preferences, which are crucial for its application as a probe.
Binding Specificity and Affinity:
Duplex DNA: Ditercalinium shows a marked preference for GC-rich sequences in double-stranded DNA. uliege.benih.gov Footprinting data have revealed that the N(7) position of guanine (B1146940) in the major groove is a key element for molecular recognition, while the 2-amino group of purines is not essential. nih.gov Its affinity for natural DNA is directly proportional to the GC content. uliege.be
Non-canonical DNA Structures: A significant finding is ditercalinium's strong binding to non-B DNA structures, particularly G-quadruplexes (G4) and triplex DNA. uliege.benih.gov G-quadruplexes are four-stranded structures found in telomeres and gene promoter regions, making them important targets in cancer research. nih.govdntb.gov.ua Competition dialysis assays have shown that ditercalinium binds tightly to various G4 structures, including parallel, antiparallel, and "G-wire" forms. uliege.be Notably, it exhibits a high affinity for the folded antiparallel quadruplex structure derived from the human telomere repeat sequence. uliege.beresearchgate.net Surface plasmon resonance (SPR) studies confirm that it binds strongly to both duplex and quadruplex DNA, with a slower dissociation rate from the quadruplex structure. uliege.be
This strong and differential binding allows ditercalinium to be used as a probe to:
Identify and stabilize G-quadruplex structures: Its high affinity can help in locating and studying the biological relevance of these structures in regions like telomeres and oncogene promoters.
Investigate DNA repair mechanisms: The noncovalent complex formed between ditercalinium and DNA is recognized by the UvrABC endonuclease repair system in Escherichia coli. researchgate.netpnas.org This suggests the drug induces a DNA distortion that mimics a bulky covalent lesion, making it a useful tool to study how repair proteins recognize and bind to damaged DNA without causing actual covalent adducts. pnas.org
Probe RNA structures: While most studies focus on DNA, early research indicated that in situ, ditercalinium may bind preferentially to RNA, suggesting its potential as a probe for cellular RNA, although this area remains less explored. nih.gov
Table 1: Ditercalinium's Binding Preferences for Various Nucleic Acid Structures This interactive table summarizes the qualitative binding affinity of Ditercalinium Mesylate to different forms of nucleic acids based on competition dialysis assays. uliege.be
| Nucleic Acid Structure | Relative Binding Affinity | Key Findings |
| G-Quadruplex DNA | Very High | Strong preference, especially for the folded antiparallel structure from human telomeres. uliege.beresearchgate.net |
| Triplex DNA | Very High | Binds strongly to triplex structures. uliege.be |
| Duplex DNA (GC-rich) | High | Affinity is proportional to the GC content; recognizes the N(7) of guanine. uliege.benih.gov |
| Duplex DNA (AT-rich) | Moderate | Binds less strongly compared to GC-rich duplexes. uliege.be |
| Single-stranded DNA | Negligible | Binding is almost negligible. uliege.be |
| Z-DNA | Poor | Binds poorly to the left-handed Z-DNA conformation. uliege.be |
Exploration of Ditercalinium's Interaction with Novel Biological Targets beyond Nucleic Acids
While ditercalinium's primary intracellular binding partner is nucleic acid, its mechanism of action also involves critical interactions with proteins, particularly enzymes that metabolize DNA. Exploring these interactions provides insight into its broader biological effects and potential for targeting specific protein-nucleic acid complexes.
Topoisomerase II: Ditercalinium is a potent inhibitor of topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription. It has been shown to inhibit the formation of covalent complexes between topoisomerase II and DNA, as well as the enzyme's DNA cleavage activity, at sub-micromolar concentrations. vulcanchem.comresearchgate.net This inhibition prevents the enzyme from carrying out its function, contributing to the drug's cytotoxic effects. researchgate.net
DNA Polymerase Gamma: A key aspect of ditercalinium's mitochondrial toxicity is its inhibition of DNA polymerase gamma, the exclusive enzyme responsible for replicating and repairing mitochondrial DNA (mtDNA). researchgate.netmedchemexpress.com Ditercalinium inhibits this polymerase as efficiently as ethidium (B1194527) bromide, a well-known mtDNA depleting agent. researchgate.netresearchgate.net This targeted inhibition is a direct cause of the observed depletion of mtDNA in treated cells. researchgate.net
DNA Repair Proteins: As mentioned, the ditercalinium-DNA complex is recognized by the bacterial UvrABC repair system. pnas.org The formation of a stable but ultimately "dead-end" complex between the repair proteins and the drug-bound DNA may sequester the repair machinery, leading to futile repair attempts and contributing to cytotoxicity. researchgate.netpnas.org
Fusion Proteins: More recent research has suggested ditercalinium chloride as a potential ligand against the COMMD10-AP3S1 fusion protein, which is a recurrent mutation found in some colorectal cancers. medchemexpress.com This points toward the possibility of targeting specific oncogenic proteins, expanding ditercalinium's application beyond its canonical DNA-binding role.
Future research in this area could focus on using proteomic approaches to identify other potential protein targets of ditercalinium, which may uncover new mechanisms of action or reveal pathways through which resistance develops.
Strategies for Developing Ditercalinium Analogues with Enhanced Target Selectivity
The development of analogues is a cornerstone of medicinal chemistry, aiming to improve a lead compound's efficacy, selectivity, and pharmacological profile. nih.govbeilstein-journals.org For ditercalinium, a key goal is to enhance its selectivity for specific nucleic acid structures (e.g., a particular G-quadruplex) or cellular compartments (e.g., mitochondria) to maximize therapeutic impact while minimizing off-target effects.
Symmetry vs. Asymmetry: Ditercalinium is a symmetrical dimer, with two identical chromophores connected by a symmetrical chain. nih.gov Studies investigating the role of this symmetry have yielded critical insights. Researchers synthesized and tested asymmetrical analogues, where either the linking chain was asymmetrical or the two chromophores were chemically different (e.g., an acridine (B1665455) ring linked to a 7H-pyridocarbazole ring). nih.gov
The results were striking: while the asymmetrical dimers retained the ability to bis-intercalate into DNA with high affinity, they showed a dramatic loss in antitumor potency. nih.gov This suggests that the specific DNA deformation induced by the symmetrical structure is crucial for its biological activity, which may be related to the precise way it is recognized by cellular machinery like repair enzymes. nih.gov
Table 2: Comparison of Symmetrical and Asymmetrical Ditercalinium Analogues This interactive table outlines the differential properties of ditercalinium analogues based on molecular symmetry. nih.gov
| Analogue Type | DNA Bis-intercalation | Antitumor Potency | Implication for Drug Design |
| Symmetrical (Ditercalinium) | Yes (High Affinity) | Potent | Symmetry is critical for inducing the specific DNA structural change required for antitumor activity. |
| Asymmetrical | Yes (High Affinity) | Dramatically Reduced | High DNA affinity alone is insufficient for biological effect; the geometry of the drug-DNA complex is paramount. |
Future strategies for developing analogues could include:
Conceptualization of Mitochondria-Targeted Agents Based on Ditercalinium's Mechanism
Ditercalinium's profound and selective effect on mitochondria makes it an important lead compound for the conceptualization of new mitochondria-targeted anticancer agents, often termed "mitocans." nih.govfrontiersin.org Cancer cell mitochondria often exhibit a higher transmembrane potential than those in normal cells, making them susceptible to accumulation of lipophilic cations. nih.gov Ditercalinium, as a dicationic molecule, leverages this property for its preferential accumulation in mitochondria. nih.govnih.gov
The mechanism of ditercalinium provides a blueprint for designing new mitocans:
Mitochondrial Accumulation: The presence of positive charges on the molecule drives its accumulation within the negatively charged mitochondrial matrix. nih.gov This is a key principle that can be applied to other drug scaffolds, for instance, by conjugating them to cations like triphenylphosphonium (TPP+), a common strategy for mitochondrial targeting. mdpi.comfrontiersin.org
mtDNA as a Primary Target: Ditercalinium demonstrates that specifically targeting mtDNA can be a potent cytotoxic strategy. nih.gov It causes the depletion of mtDNA by inhibiting DNA polymerase gamma, leading to a loss of mitochondrial-encoded proteins, such as subunits of the electron transport chain. nih.govresearchgate.net This results in the collapse of mitochondrial respiration, a drop in cellular ATP levels, and ultimately, cell death. nih.govnih.gov
Induction of Structural Damage: Electron microscopy has shown that treatment with ditercalinium leads to a complete loss of mitochondrial cristae and depletion of mtDNA, indicating severe structural and functional damage. nih.govresearchgate.net
Conceptual agents based on this mechanism could involve designing novel cationic molecules that not only accumulate in mitochondria but are also engineered to specifically bind mtDNA G-quadruplexes or inhibit other key mitochondrial enzymes. The goal would be to create agents that induce mitochondrial dysfunction and apoptosis selectively in cancer cells, potentially overcoming resistance mechanisms associated with drugs that target nuclear DNA or other cellular pathways. nih.govmdpi.com Combining such mitochondria-targeted agents with drugs that inhibit glycolysis, a pathway often upregulated in cancer cells to compensate for mitochondrial dysfunction, could be a powerful therapeutic strategy. nih.gov
Q & A
Q. What is the molecular mechanism by which ditercalinium mesylate interacts with DNA?
this compound bis-intercalates into DNA via two 7H-pyrido[4,3-c]carbazole chromophores linked by a rigid bis-ethylpiperidine chain. This binding unwinds the DNA helix by 36°, increases contour length by 0.68 nm per bis-intercalation event, and widens the major/minor grooves. The rigid linker stabilizes the complex by obstructing drug displacement and prolonging DNA association . Atomic force microscopy (AFM) confirms these structural perturbations, showing a 28% increase in DNA contour length at saturation (50:1 drug-to-DNA molar ratio) .
Q. How can researchers quantify structural changes in DNA induced by this compound?
AFM imaging is a primary method to measure contour length and persistence length. For 292 bp DNA fragments, contour length increments (0.34 nm per mono-intercalation; 0.68 nm per bis-intercalation) are used to calculate binding saturation. Persistence length, a measure of DNA rigidity, increases from 43.9 nm (naked DNA) to 91.7 nm at saturation, derived from statistical analysis of bend angles in AFM images .
Q. What experimental parameters are critical for studying ditercalinium-DNA interactions?
Key parameters include:
- Molar ratio : Saturation occurs at ~50:1 (drug:DNA), where every other binding site is occupied .
- Buffer conditions : 5 mM Mg²⁺ in deposition buffers ensures DNA equilibrates on mica surfaces without excessive adsorption, preserving conformational freedom for AFM analysis .
- DNA topology : Linear vs. circular DNA (e.g., plasmid pBR322) exhibit differential supercoiling and plectonemic coil formation post-bis-intercalation .
Advanced Research Questions
Q. How can researchers resolve contradictions in binding affinity data for this compound across studies?
Discrepancies may arise from differences in DNA sequence preference (GC-rich vs. AT-rich regions) or experimental methods (e.g., AFM vs. solution-based techniques). To reconcile
- Perform controlled titrations with standardized DNA fragments (e.g., 292 bp mixed-sequence DNA).
- Compare AFM-derived persistence lengths with solution-phase techniques like dynamic light scattering .
- Validate sequence specificity using DNase I footprinting or proton NMR, as GC-rich regions show higher affinity .
Q. What methodological challenges arise when using AFM to analyze bis-intercalation effects?
- Sample preparation : Avoid silanization or poly-L-lysine coatings, which restrict DNA mobility on mica. Use Mg²⁺-containing buffers to enable 2D equilibration .
- Statistical rigor : Analyze ≥20 molecules per condition to account for heterogeneity in bend angles and contour lengths .
- Artifact minimization : Ensure drug-free controls are imaged under identical conditions to distinguish intrinsic DNA flexibility from drug-induced rigidity .
Q. How does bis-intercalation by this compound differ mechanistically from mono-intercalators like ethidium bromide?
- Structural impact : Ditercalinium unwinds DNA by 36° (vs. 26° for ethidium) and induces a 15° kink, destabilizing repair machinery recognition .
- Thermodynamic stability : The rigid linker in ditercalinium increases residence time, whereas mono-intercalators exhibit faster dissociation .
- Biological effect : Ditercalinium’s structural distortion triggers repair system malfunctions (e.g., failed DNA damage response), leading to apoptosis, unlike ethidium’s primary role as a replication inhibitor .
Q. What experimental design considerations are essential for optimizing drug-to-DNA molar ratios in titration studies?
- Pre-saturation testing : Use incremental ratios (e.g., 5:1 to 75:1) to identify saturation points via AFM or fluorescence quenching .
- Control for aggregation : Monitor precipitation at high ratios (>75:1) using dynamic light scattering.
- Functional assays : Correlate structural data (e.g., persistence length) with cytotoxicity assays to validate therapeutic relevance .
Data Analysis and Interpretation
Q. How should researchers calculate persistence length from AFM images of ditercalinium-treated DNA?
Use moment analysis of bend angle distributions along single DNA molecules. For 292 bp DNA:
- Fit angles to a worm-like chain model to derive persistence length (e.g., 91.7 ± 5.7 nm at saturation) .
- Compare to theoretical values (e.g., 0.34 nm/bp rise) to confirm bis-intercalation stoichiometry .
Q. What statistical approaches validate the significance of DNA rigidity changes post-treatment?
- Apply Student’s t-test or ANOVA to compare persistence lengths across molar ratios.
- Use bootstrapping to assess confidence intervals for small sample sizes (n < 30) .
- Report mean ± SEM (e.g., 91.7 ± 5.7 nm) to highlight population variability .
Therapeutic Implications
Q. How do structural perturbations caused by this compound inform its anti-tumor activity?
The drug’s bis-intercalation induces reversible DNA distortions that evade repair mechanisms, leading to replication stress and apoptosis. This mechanism contrasts with topoisomerase inhibitors or alkylating agents, making it a candidate for overcoming resistance in GC-rich tumor genomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
